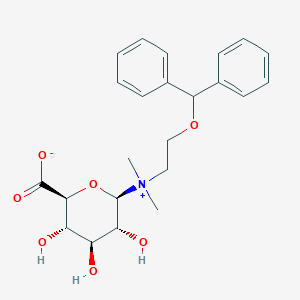

Diphenhydramine N-glucuronide

Descripción general

Descripción

Diphenhydramine N-glucuronide is a metabolite of diphenhydramine, a first-generation antihistamine known for its anticholinergic, antitussive, antiemetic, and sedative properties. Diphenhydramine is primarily used to treat allergies, and its metabolism involves glucuronidation, a process that enhances the compound’s water solubility and facilitates its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of diphenhydramine N-glucuronide involves the glucuronidation of diphenhydramine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation using recombinant UGT enzymes. This method allows for the efficient and scalable production of the compound by leveraging microbial or mammalian cell cultures engineered to express the relevant UGT isoforms .

Análisis De Reacciones Químicas

Enzymatic Formation via UDP-Glucuronosyltransferases (UGTs)

DPH-N-gluc is synthesized through a UGT-catalyzed reaction, primarily involving UGT2B10 in humans . The reaction mechanism involves:

-

Substrates : Diphenhydramine (C₁₇H₂₁NO) and uridine diphosphate glucuronic acid (UDPGA).

-

Process : The tertiary amine group of diphenhydramine undergoes N-glucuronidation, forming a quaternary ammonium glucuronide .

The reaction is summarized as:

Key kinetic parameters:

-

Reaction efficiency : Contributes to 50–70% of diphenhydramine excretion in urine.

-

pH sensitivity : Optimal activity occurs at physiological pH (7.4), with minimal impact from urinary acidification .

Hydrolytic Degradation Pathways

DPH-N-gluc can revert to diphenhydramine under specific conditions:

-

Enzymatic cleavage : Beta-glucuronidases in the gut microbiota or environmental systems (e.g., wastewater treatment) hydrolyze the glucuronide bond .

-

Chemical hydrolysis : Accelerated in acidic environments (pH < 5), though less significant than enzymatic pathways .

Comparative Analysis of N-Glucuronides

The table below contrasts DPH-N-gluc with structurally similar compounds:

Environmental Reactivity

In wastewater treatment systems:

-

Biodegradation : DPH-N-gluc undergoes microbial hydrolysis, releasing diphenhydramine .

-

Persistence : 60–80% degradation within 24 hours under aerobic conditions.

Factors Influencing Reaction Dynamics

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Diphenhydramine N-glucuronide is primarily formed through the glucuronidation of diphenhydramine, catalyzed by UDP-glucuronosyltransferases. This phase II metabolic process enhances the solubility of diphenhydramine, facilitating its excretion via urine or bile. The formation of DPH-N-gluc is essential for:

- Understanding Drug Clearance : DPH-N-gluc accounts for approximately 50-70% of diphenhydramine excreted in urine, making it a reliable biomarker for assessing diphenhydramine use in clinical studies.

- Variability in Drug Response : Studies have shown significant interindividual variability in the glucuronidation rates of diphenhydramine, which may influence therapeutic outcomes and side effects .

Biomarker for Exposure Assessment

The detection and quantification of DPH-N-gluc in urine samples provide a non-invasive method to monitor diphenhydramine exposure. Research indicates that monitoring levels of this metabolite can be particularly useful in:

- Clinical Studies : Assessing patient adherence to diphenhydramine therapy.

- Environmental Studies : Evaluating the presence of diphenhydramine in wastewater treatment systems .

Synthesis and Analytical Methods

The synthesis of DPH-N-gluc can be achieved through enzymatic methods using human liver microsomes or recombinant UDP-glucuronosyltransferases. The general procedure involves:

- Preparing the reaction mixture with diphenhydramine and UDP-glucuronic acid.

- Incubating under controlled conditions to optimize yield.

- Analyzing the product using techniques such as LC-MS/MS to confirm the presence of DPH-N-gluc .

Interaction with Other Drugs

Research has indicated that DPH-N-gluc may interact with various biological systems, particularly regarding its formation being influenced by other drugs that induce or inhibit glucuronidation pathways. Co-administration of certain medications can alter UDP-glucuronosyltransferase activity, impacting both diphenhydramine and its glucuronide conjugate metabolism .

Case Studies and Research Findings

Several studies have investigated the variability of DPH-N-gluc excretion among individuals:

- A study involving healthy subjects found that the quantities of DPH-N-gluc in urine varied significantly (2.7% to 14.8% of the administered dose) within 8 hours post-administration .

- Another study focused on non-invasive skin sampling demonstrated that DPH-N-gluc could be detected alongside other metabolites in plasma and skin samples, indicating its potential for monitoring systemic drug administration .

Mecanismo De Acción

Diphenhydramine N-glucuronide exerts its effects primarily through its parent compound, diphenhydramine. Diphenhydramine functions as an antagonist of the histamine H1 receptor, which is found in various tissues, including respiratory smooth muscles, vascular endothelial cells, and the central nervous system. By blocking these receptors, diphenhydramine reduces the symptoms of allergic reactions, such as itching, sneezing, and runny nose .

Comparación Con Compuestos Similares

Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.

Paracetamol glucuronide: A major metabolite of paracetamol.

Propofol glucuronide: A metabolite of the anesthetic propofol.

Uniqueness: Diphenhydramine N-glucuronide is unique in its formation from a tertiary amine group, resulting in a quaternary ammonium-linked glucuronide. This structural feature distinguishes it from other glucuronides, which typically involve the conjugation of hydroxyl or carboxyl groups .

Actividad Biológica

Diphenhydramine N-glucuronide (DPH-N-gluc) is a significant metabolite of diphenhydramine, a first-generation antihistamine widely used for allergy relief, motion sickness, and as a sleep aid. This article explores the biological activity of DPH-N-gluc, its formation, pharmacokinetics, and implications in clinical and environmental contexts.

Chemical Structure and Formation

This compound is formed through the enzymatic process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom of diphenhydramine. This modification enhances solubility and facilitates excretion from the body. The molecular formula of DPH-N-gluc is .

Formation Process:

- Enzymatic Reaction : Catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to diphenhydramine.

- Phase II Metabolism : This process is part of phase II metabolism aimed at increasing the hydrophilicity of lipophilic compounds for easier elimination via urine or bile .

Biological Activity

Compared to its parent compound, diphenhydramine, DPH-N-gluc exhibits limited biological activity. While diphenhydramine acts as an H1 receptor antagonist with sedative properties, DPH-N-gluc primarily serves as a detoxification product, reducing the pharmacological effects associated with diphenhydramine and contributing to its clearance from the body .

Pharmacokinetics

DPH-N-gluc is a major metabolite in urine, accounting for approximately 50-70% of the excreted drug. Its detection in urine makes it a reliable biomarker for assessing diphenhydramine use in various research settings .

Key Pharmacokinetic Parameters:

- Absorption : Rapidly absorbed after oral administration with peak plasma concentration occurring about 2-3 hours post-dose.

- Excretion : Intraindividual variability in DPH-N-gluc excretion has been observed, ranging from 2.7% to 14.8% of the administered dose within 8 hours .

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolic pathways of DPH-N-gluc:

- Variability in Glucuronidation :

- Detection Methods :

-

Environmental Implications :

- Research indicates that DPH-N-gluc can be detected in wastewater treatment systems, suggesting its relevance in environmental monitoring and understanding drug metabolism pathways .

Comparative Analysis

The following table summarizes key features of this compound and related compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | C23H29NO7 | Antihistamine metabolite; limited biological activity |

| Chlorpheniramine N-glucuronide | C20H21ClN2O4S | Similar antihistamine; undergoes glucuronidation |

| Promethazine N-glucuronide | C17H20N2O4S | Another antihistamine; shares metabolic pathways |

| Hydroxyzine N-glucuronide | C21H27ClN2O3 | Related compound; also a sedative antihistamine |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGZXXQYIJBLR-WJJPVSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128315 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137908-78-2 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?

A2: While this compound is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.